molecular formula C8H14ClNO2 B2625185 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 119102-94-2

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B2625185
CAS No.: 119102-94-2
M. Wt: 191.66
InChI Key: HLWFHABSZOBCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Safety and Hazards

The safety information for “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the research on “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” and related compounds could involve the development of new synthetic methodologies . The switch of exo/endo-selectivity observed depending on the diazo substrates suggests potential for further exploration .

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves several steps. One common synthetic route starts with the preparation of the bicyclic scaffold, which can be achieved through enantioselective construction methods . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Industrial production methods may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-4-9(6-8)5-3-8;/h1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWFHABSZOBCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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